molecular formula C18H17Cl2NO3 B605066 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid CAS No. 1240308-45-5

1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid

Cat. No. B605066
M. Wt: 366.238
InChI Key: WAAWETUDFSIYSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H17Cl2NO3 and its molecular weight is 366.238.


Physical And Chemical Properties Analysis

This compound is soluble in water (0.049g/L), chloroform, and methanol. It’s very slightly soluble in many organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine-2-carboxylic acid (Aze) analogs, including 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid, have been synthesized and studied for their potential in peptide research. These compounds serve as tools for understanding the impact of conformation on peptide activity (Sajjadi & Lubell, 2008).

Biological Evaluation

  • Azetidine derivatives, including this compound, have been evaluated for their potential as gamma-aminobutyric acid uptake inhibitors. Their biological evaluation involved studying affinity to the GAT-1 and GAT-3 transporters, showing their relevance in neuroscientific research (Faust et al., 2010).

Antiviral and Antitumor Applications

  • Research has explored the antiviral activity of similar azetidine-carboxylic acid derivatives. These studies provide insights into their potential use in developing antiviral medications (Demchenko et al., 2019).
  • Azetidine-2-ones, closely related to this compound, have been investigated for their tubulin-targeting antitumor properties. Such studies suggest the potential of azetidine derivatives in cancer treatment (Greene et al., 2016).

Chemical Synthesis and Modification

  • The synthesis of azetidine-carboxylic acids and their potential as building blocks in medicinal chemistry have been a focus of research, highlighting their versatility in drug development (Akiyama et al., 2003).

properties

IUPAC Name

1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWETUDFSIYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045800
Record name 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid

CAS RN

1240308-45-5
Record name 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name A-971432
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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